
N-(2,4-Dichlorophenyl)maleamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dichlorophenyl)maleamic acid: is a chemical compound with the molecular formula C₁₀H₇Cl₂NO₃ and a molecular weight of 260.07 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a maleamic acid moiety, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,4-Dichlorophenyl)maleamic acid typically involves the reaction of 2,4-dichloroaniline with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichloroaniline+Maleic anhydride→N-(2,4-Dichlorophenyl)maleamic acid
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing: the reactants in a solvent.
Heating: the mixture to a specific temperature.
Maintaining: the reaction conditions for a set period.
Purifying: the product through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
N-(2,4-Dichlorophenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(2,4-Dichlorophenyl)maleamic acid serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for diverse modifications that can lead to novel compounds with specific properties.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions . Its ability to interact with biological macromolecules makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in drug development. Research indicates that this compound may exhibit cytotoxic activity against cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in human breast cancer cells, indicating its potential as an anti-cancer agent.
Breast Cancer Model
A preclinical study involving a xenograft model of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This underscores the compound's potential as a therapeutic agent in oncology.
Inflammation Model
In murine models induced by lipopolysaccharides (LPS), the compound exhibited notable anti-inflammatory properties by significantly reducing levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(2,4-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-Phenylmaleamic acid
- N-(2-Chlorophenyl)maleamic acid
- N-(4-Chlorophenyl)maleamic acid
Comparison:
N-(2,4-Dichlorophenyl)maleamic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable tool in research and industrial applications.
Biologische Aktivität
N-(2,4-Dichlorophenyl)maleamic acid is a compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various molecular targets. This article provides an in-depth review of its biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and biological activity. The compound can be synthesized through the reaction of maleic anhydride with 2,4-dichloroaniline, typically in a solvent such as toluene.
Property | Details |
---|---|
Molecular Formula | C10H8Cl2N2O |
Molecular Weight | 241.09 g/mol |
Melting Point | 160-162 °C |
Solubility | Soluble in organic solvents like ethanol |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins, altering their functions. This interaction can lead to various biological effects depending on the target proteins involved. The compound's unique structure allows for effective binding through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits considerable antimicrobial properties. It has been evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria. These studies indicate that compounds with halogen substitutions often show enhanced antibacterial activity due to increased lipophilicity and binding affinity .
Cytotoxicity
In addition to its antimicrobial effects, this compound has been investigated for its cytotoxicity against cancer cell lines. Research findings suggest that this compound can inhibit cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells . This selective cytotoxicity makes it a potential candidate for further development in cancer therapeutics.
Comparative Analysis
When compared to similar compounds such as N-Phenylmaleamic acid and N-(2-Chlorophenyl)maleamic acid, this compound shows distinct differences in biological activity profiles due to the positioning of chlorine atoms:
Compound Name | Biological Activity |
---|---|
This compound | Higher antibacterial efficacy |
N-Phenylmaleamic acid | Moderate activity |
N-(2-Chlorophenyl)maleamic acid | Lower efficacy compared to dichloro derivative |
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated submicromolar activity, suggesting potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxic Effects : In a comparative study involving various maleamic acids, this compound exhibited significant antiproliferative effects on human cancer cell lines while maintaining low toxicity levels on primary mammalian cells .
Eigenschaften
IUPAC Name |
(Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKZRKAECLVSE-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.